molecular formula C12H16F2N2 B6344747 1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane CAS No. 1240566-10-2

1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane

Cat. No. B6344747
CAS RN: 1240566-10-2
M. Wt: 226.27 g/mol
InChI Key: ZLSWHHYCCGMYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Difluorophenyl)methyl-1,4-diazepane is a fluorinated diazepane derivative. It is a heterocyclic compound with a five-membered ring composed of two carbon atoms, two nitrogen atoms, and one oxygen atom. This compound has been used in various scientific applications, such as synthesis, pharmaceuticals, and biochemistry. It is also used as a reagent in organic synthesis.

Scientific Research Applications

1-(3,5-Difluorophenyl)methyl-1,4-diazepane has been used in various scientific research applications. It has been used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory agents, anticonvulsants, and anti-diabetic agents. In addition, it has been used in the synthesis of biochemicals, such as amino acids, peptides, and nucleic acids.

Mechanism of Action

Target of Action

It’s known that the compound is a derivative of 3′,5′-difluoroacetophenone , which is a fluorinated acetophenone

Mode of Action

As a derivative of 3′,5′-Difluoroacetophenone , it may share similar chemical properties and interactions. More detailed studies are required to understand its interaction with its targets and any resulting changes.

Advantages and Limitations for Lab Experiments

1-(3,5-Difluorophenyl)methyl-1,4-diazepane has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it attractive for use in research. Another advantage is that it is relatively stable and can be stored for long periods of time. A limitation is that it is a relatively non-polar compound, making it difficult to dissolve in water or other solvents.

Future Directions

1-(3,5-Difluorophenyl)methyl-1,4-diazepane has a variety of potential future applications. For example, it could be used in the development of new pharmaceuticals, such as anti-inflammatory agents, anticonvulsants, and anti-diabetic agents. In addition, it could be used in the development of new biochemicals, such as amino acids, peptides, and nucleic acids. Finally, it could be used in the development of new chemical reagents for use in organic synthesis.

Synthesis Methods

1-(3,5-Difluorophenyl)methyl-1,4-diazepane can be synthesized through a two-step process. The first step involves the reaction of 3,5-difluorobenzaldehyde with dimethylformamide in the presence of a base, such as sodium hydroxide, to form the corresponding difluorophenylmethyl ester. The second step involves the reaction of the ester with hydrazine hydrate in the presence of a base, such as potassium carbonate, to form the desired 1-(3,5-difluorophenyl)methyl-1,4-diazepane.

properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-11-6-10(7-12(14)8-11)9-16-4-1-2-15-3-5-16/h6-8,15H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSWHHYCCGMYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane

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